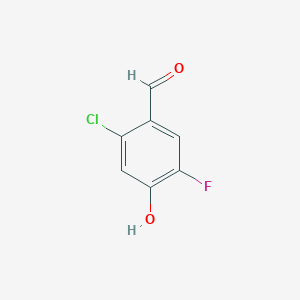
2-DIMETHOXYETHOXYBENZALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-DIMETHOXYETHOXYBENZALDEHYDE: is an organic compound with the molecular formula C₁₁H₁₄O₄ . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-DIMETHOXYETHOXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed:
Oxidation: 2-(2,2-Dimethoxyethoxy)benzoic acid.
Reduction: 2-(2,2-Dimethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-DIMETHOXYETHOXYBENZALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of fragrances, dyes, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethoxyethoxy)benzaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group is particularly reactive, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
Comparison: 2-DIMETHOXYETHOXYBENZALDEHYDE is unique due to the presence of the 2-(2,2-dimethoxyethoxy) group, which imparts different chemical properties compared to other dimethoxybenzaldehydes. This substitution can affect the compound’s reactivity, solubility, and overall chemical behavior .
Eigenschaften
CAS-Nummer |
74401-08-4 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-6-4-3-5-9(10)7-12/h3-7,11H,8H2,1-2H3 |
InChI-Schlüssel |
LAGNMMFIIZYAAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COC1=CC=CC=C1C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)

![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)






